PHOSPHO-L-ARGININE SODIUM
Description
Properties
CAS No. |
108321-86-4 |
|---|---|
Molecular Formula |
C6H12N4Na3O5P |
Molecular Weight |
320.126351 |
Origin of Product |
United States |
Biosynthesis and Enzymatic Dynamics of Nω Phospho L Arginine
Arginine Kinase (ATP:L-Arginine Nω-Phosphotransferase; EC 2.7.3.3)
Arginine kinase (AK) is the enzyme responsible for the reversible transfer of a phosphoryl group from ATP to L-arginine, producing Nω-phospho-L-arginine and adenosine (B11128) diphosphate (B83284) (ADP). nih.gov This reaction is crucial for maintaining energy homeostasis in cells with high and fluctuating energy demands, such as muscle and nerve cells. pnas.org
Catalytic Mechanism of Phosphoryl Transfer
The catalytic mechanism of arginine kinase involves the direct in-line transfer of the γ-phosphoryl group from ATP to the Nω nitrogen atom of L-arginine. pnas.orgacs.org This process is facilitated by the precise positioning of the substrates within the active site and the participation of key amino acid residues.
The phosphoryl transfer reaction in arginine kinase proceeds through an associative (SN2-like) mechanism. nih.govacs.org This is supported by structural data from transition-state analog complexes, which show a geometry consistent with an in-line attack of the arginine guanidinium (B1211019) nitrogen on the γ-phosphorus of ATP. pnas.orgnih.gov In this mechanism, the bond formation between the nucleophilic nitrogen and the phosphorus atom begins as the bond between the phosphorus and the leaving group (ADP) is breaking. acs.org
Density functional theory (DFT) calculations have provided a detailed model of the transition state. nih.govacs.org These calculations reveal that the enzyme facilitates the reaction by inducing a pyramidalization and out-of-plane polarization of the normally planar guanidinium nitrogen of arginine. nih.govacs.org This distortion aligns the electron density on the nitrogen for optimal nucleophilic attack on the scissile P-O bond of ATP. nih.govacs.org The mechanism is further described as a "swinging-arm" action of the β-phosphate of ATP, which helps to mediate the phosphoryl transfer. cardiff.ac.uk
Several amino acid residues play critical roles in activating the substrates and stabilizing the high-energy transition state.
A network of over 50 hydrogen bonds within the active site contributes to the stabilization of the transition state. nih.govacs.org A cluster of five conserved arginine residues is crucial for neutralizing the negative charges of the ATP phosphate (B84403) groups and holding the nucleotide in the correct orientation. pnas.orgnih.gov
The activation of the arginine substrate is a key step. The enzyme must overcome the inherent difficulty of a cationic guanidinium group acting as a nucleophile. nih.gov This is achieved through the aforementioned pyramidalization and polarization of the target nitrogen, a process facilitated by the extensive hydrogen bond network. nih.govacs.org
The role of a catalytic base has been attributed to a conserved glutamate (B1630785) residue, Glu225. pnas.orgebi.ac.uk It is proposed that Glu225 deprotonates the guanidino group of arginine, initiating the nucleophilic attack on the γ-phosphate of ATP. ebi.ac.uk However, some studies suggest that its role may be more in positioning the guanidinium group and that proton abstraction might occur after the N-P bond is formed. missouri.edu Another glutamate, Glu314, also contributes to binding the arginine substrate. pnas.org
The stabilization of the transition state is paramount for catalysis. The enzyme achieves this by precisely aligning the substrates and creating an electrostatic environment that favors the transition state geometry. pnas.orgnih.gov The interactions between the enzyme's active site residues and the substrates lower the activation energy of the reaction, thereby accelerating the rate of phosphoryl transfer. nih.govnih.gov
Associative Mechanism of ATP-Dependent Arginine Phosphorylation
Gene Cloning and Expression of Arginine Kinase for Recombinant Production
The production of recombinant arginine kinase is a fundamental step for detailed structural and functional studies. This process involves isolating the gene encoding AK from a source organism, cloning it into an expression vector, and introducing the vector into a host organism, typically Escherichia coli, to produce the protein in large quantities.
The gene for arginine kinase has been isolated and sequenced from a variety of invertebrates. For example, the AK gene from the Atlantic horseshoe crab, Limulus polyphemus, is 1071 nucleotides long and codes for a 357 amino acid protein. proteopedia.org Similarly, a 1068 bp open reading frame for the AK gene was amplified from the silkworm, Bombyx mori. ajol.info In the shrimp Litopenaeus vannamei, the full-length cDNA of AK was found to be 1446 bp, encoding a protein of 356 amino acids. nih.gov
Once the gene is isolated, it is typically subcloned into a prokaryotic expression plasmid. Common vectors include the pET series (e.g., pET-21b, pET-28a(+), pET11a) and pGEX vectors. ajol.infonih.govstonechenlab.orgmdpi.comoup.com These plasmids often incorporate features to enhance protein expression and purification, such as an inducible promoter (e.g., T7 promoter controlled by IPTG) and affinity tags (e.g., polyhistidine-tag or GST-tag). ajol.infonih.govoup.com
The recombinant plasmids are then transformed into a suitable E. coli strain, such as BL21(DE3) or Rosetta. ajol.infostonechenlab.orgmdpi.comoup.com Protein expression is induced, often by the addition of isopropyl-β-D-thiogalactopyranoside (IPTG). ajol.infostonechenlab.orgmdpi.com Expression conditions, such as temperature and induction time, are optimized to maximize the yield of soluble, functional protein. ajol.infostonechenlab.org For instance, inducing expression at a lower temperature, such as 16°C or 25°C, can help prevent the formation of insoluble inclusion bodies. ajol.infostonechenlab.org
Following expression, the bacterial cells are harvested and lysed. ajol.infooup.com The recombinant AK is then purified from the cell lysate, commonly using affinity chromatography that targets the engineered tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins). ajol.infonih.govmdpi.com The purity and identity of the recombinant protein are confirmed using techniques like SDS-PAGE and mass spectrometry. ajol.info The enzymatic activity of the purified recombinant AK is then verified to ensure it has been folded correctly and is functional. aai.orgajol.info
| Source Organism | Gene Size (bp) | Expression Vector | Host Strain | Purification Method | Reference |
|---|---|---|---|---|---|
| Limulus polyphemus (Atlantic horseshoe crab) | 1071 | pET-22b(+) | E. coli | Not specified | proteopedia.orgpublicationslist.org |
| Stichopus japonicus (Sea cucumber) | 1113 | pET-21b | E. coli BL21(DE3) | Blue Sepharose CL-6B, DEAE-32, Sephadex G-100 | stonechenlab.org |
| Bombyx mori (Silkworm) | 1068 | pET-28a(+) | E. coli Rosetta | Metal chelating affinity chromatography (Ni2+-NTA) | ajol.info |
| Rhipicephalus sanguineus (Brown tick) | Not specified | pET11a | E. coli BL21 (DE3) Rosetta II | Metal ion affinity chromatography (IMAC) | mdpi.com |
| Litopenaeus vannamei (Shrimp) | 1446 | pGEX-4T-2 | E. coli | Affinity chromatography (Glutathione Sepharose 4B) | nih.gov |
| Coptotermes formosanus (Formosan subterranean termite) | Not specified | pGEX-6P1 | E. coli BL21 (DE3) | Affinity chromatography | oup.com |
| Plodia interpunctella (Indianmeal moth) | Not specified | pET-21d | E. coli BL21 (DE3) | Nickel chelate affinity chromatography | aai.org |
Mitochondrial and Cytosolic Localization of Arginine Kinase Activity
The subcellular localization of arginine kinase is critical to its physiological role in managing cellular energy flow. plos.org Phosphagen kinases are often situated near sites of high ATP production, such as mitochondria, or high ATP consumption. plos.orgresearchgate.net Studies across various species have revealed that arginine kinase activity is not confined to a single cellular compartment but is often found in both the cytosol and mitochondria, sometimes as distinct isoforms. sicb.orgbiologists.complos.org
In the choanoflagellate protozoan Monosiga brevicollis, a sister group to metazoans, genomic and cDNA analysis identified at least two different AK isoforms. sicb.org One isoform was predicted to be cytosolic (cytAK), while another contained an N-terminal signal peptide suggesting it is targeted to the mitochondrion (MiAK). sicb.org This dual localization is believed to facilitate energy transport between mitochondria and the flagellum, which has high energy demands for motility. sicb.org
Similarly, in the parasite Trypanosoma brucei, three distinct AK isoforms have been identified (TbAK1, TbAK2, and TbAK3), each with a specific subcellular location. plos.org Immunofluorescence microscopy showed that TbAK1 is located in the flagellum, TbAK2 in the glycosome (a peroxisome-like organelle), and TbAK3 in the cytosol. plos.org In another trypanosomatid, Trypanosoma cruzi, digitonin (B1670571) extraction experiments suggested that AK activity is primarily located in the mitochondria, with a smaller fraction in the cytosol. cambridge.org However, immunofluorescence studies showed a predominant punctuated pattern throughout the cytosol, which did not co-localize with mitochondrial markers, indicating a complex distribution that may involve currently unidentified structures. cambridge.orgconicet.gov.ar
In arthropods, evidence also points to a dual localization. In the blue crab Callinectes sapidus, immunolocalization studies have identified arginine kinase in the mitochondria of heart muscle. biologists.com In Drosophila, an arginine kinase was found to be heavily associated with the mitochondria of motor nerve terminals. biorxiv.org The presence of both mitochondrial and cytosolic forms of the enzyme allows for the creation of an energy shuttle. biologists.com The mitochondrial AK can generate phosphoarginine from ATP produced by oxidative phosphorylation, and this phosphoarginine can then diffuse through the cytosol to sites of high energy use, where cytosolic AK can regenerate ATP locally. biologists.comresearchgate.net This system acts as both a temporal and spatial energy buffer. plos.org
The mechanisms for subcellular localization can include specific targeting sequences within the protein, such as the N-terminal mitochondrial targeting presequence found in mitochondrial AK isoforms. sicb.orgnih.gov The presence of distinct isoforms with specific localizations underscores the sophisticated organization of cellular energy metabolism. plos.org
Metabolic and Cellular Roles of Nω Phospho L Arginine
Function as a High-Energy Phosphate (B84403) Buffer System in Invertebrates
In a wide variety of invertebrates, the phosphoarginine/arginine kinase system serves as the primary high-energy phosphate buffer, a role analogous to the phosphocreatine (B42189)/creatine (B1669601) kinase system in vertebrates. plos.orgresearchgate.netnih.gov Phosphagens are high-energy, diffusible molecules that act as a reservoir of phosphate groups, capable of rapidly regenerating ATP when energy consumption exceeds production. plos.orgaai.org This system is vital for stabilizing the cellular ATP/ADP ratio, which is a critical regulator of many metabolic processes. plos.org By storing energy in the form of phosphoarginine, cells can maintain a substantial energy reserve without disturbing the delicate balance of adenine (B156593) nucleotides. plos.org
Tissues with exceptionally high and variable energy requirements, such as the flight muscles of insects and the tail muscles of crustaceans, rely heavily on the phosphoarginine system. labscoop.comresearchgate.netmdpi.com During periods of intense muscular activity, like insect flight or the escape responses of crustaceans, ATP is consumed at a tremendous rate. mdpi.com The existing intracellular pool of ATP would be depleted in seconds without a rapid regeneration mechanism.
Arginine kinase utilizes the stored phosphoarginine to immediately re-phosphorylate ADP to ATP, thus sustaining muscle contraction. nih.govmdpi.comchegg.com For instance, in the locust (L. migratoria), phospho-L-arginine is abundant in flight muscles, where it functions to buffer the high-energy phosphate supply during flight. labscoop.comtargetmol.cnnetascientific.com Similarly, in various crustacean species, phosphoarginine provides the immediate energy needed for rapid tail-flick escape maneuvers. nih.govsigmaaldrich.com The system ensures that ATP levels remain relatively constant, preventing a drop in energy that would otherwise limit physical performance.
Role of Phospho-L-arginine in Invertebrate Muscle
| Organism/Tissue Type | Primary Function | Metabolic Significance | Key References |
|---|---|---|---|
| Insect Flight Muscle (e.g., Locust) | Energy buffering for sustained, high-frequency muscle contraction. | Provides immediate regeneration of ATP to power flight, which has one of the highest known metabolic rates. | labscoop.comtargetmol.cnnetascientific.commdpi.com |
| Crustacean Muscle (e.g., Shrimp, Lobster) | Powering rapid, short-burst movements like escape responses. | Depletion of phosphagens can limit fast movements, highlighting its key role in survival behaviors. | nih.govaai.orgsigmaaldrich.com |
| Molluscan Muscle | Energy reserve for both burst and sustained muscular activity. | Initial energy source during muscle contraction, preceding anaerobic glycolysis. | nih.govawi.de |
Beyond simply acting as a static energy reservoir, the phosphoarginine system functions as a dynamic spatial energy shuttle. labscoop.complos.org This "phosphagen shuttle" facilitates the transport of high-energy phosphate from sites of ATP production (primarily mitochondria) to sites of high ATP consumption (such as the myofibrils in muscle cells). cambridge.org
The process involves arginine kinase isoforms located in different cellular compartments. Mitochondrial arginine kinase uses newly synthesized ATP to produce phosphoarginine, which, being a small and highly diffusible molecule, travels through the cytoplasm more efficiently than ATP. labscoop.complos.org At the myofibrils, another pool of arginine kinase catalyzes the reverse reaction, using phosphoarginine to regenerate ATP locally, directly fueling muscle contraction. This shuttle mechanism ensures that energy is delivered efficiently where it is needed most, overcoming the limitations of ATP diffusion within the crowded cellular environment. cambridge.org
Energy Storage and Regeneration in Muscle Tissues (e.g., Insect Flight Muscle, Crustacean Muscle)
Role in Parasitic Organisms (e.g., Trypanosoma species)
The phosphoarginine/arginine kinase system is not limited to multicellular invertebrates; it is also a key feature of the energy metabolism in several parasitic protozoa, including Trypanosoma brucei (the agent of African sleeping sickness) and Trypanosoma cruzi (the agent of Chagas' disease). researchgate.netcambridge.orgfrontiersin.orggenscript.com.cn For these parasites, which must survive in diverse and often challenging host environments, the ability to regulate energy homeostasis is critical for survival and proliferation. frontiersin.orgcirad.fr
The reversible reaction allows the parasites to store energy when resources are plentiful and to mobilize it on demand during periods of stress or when transitioning between life-cycle stages. plos.orgfrontiersin.org Research on T. brucei has revealed the presence of three distinct arginine kinase isoforms (TbAK1, TbAK2, and TbAK3), each with a specific subcellular location. plos.org This compartmentalization suggests specialized roles in managing energy flow within different parts of the parasite cell. For example, the flagellar location of TbAK1 indicates its role in providing energy for motility, which is essential for the parasite's life cycle. plos.org The presence of this system is considered a significant metabolic adaptation for these medically important parasites. researchgate.net
Arginine Kinase Isoforms in Trypanosoma brucei
| Isoform | Subcellular Location | Putative Physiological Role | Key Reference |
|---|---|---|---|
| TbAK1 | Flagellum | Maintenance of flagellar energy homeostasis for cell motility and division. | plos.org |
| TbAK2 | Glycosome | Involvement in the energy metabolism of the glycosome, where glycolysis occurs. | plos.org |
| TbAK3 | Cytosol | General cytosolic energy buffering and homeostasis. | plos.org |
Regulation of Cellular ATP Homeostasis
The fundamental role of the Nω-phospho-L-arginine system is the maintenance of cellular ATP homeostasis, particularly in cells with fluctuating energy demands. proteopedia.orgplos.orgcambridge.org The reversible reaction catalyzed by arginine kinase (Phosphoarginine + ADP ↔ Arginine + ATP) acts as a potent buffer for the cellular concentration of ATP. frontiersin.orgcirad.fr
When ATP is plentiful (during rest or low metabolic activity), the reaction shifts to the left, synthesizing phosphoarginine and storing high-energy phosphate bonds. When ATP demand surges (during muscle contraction or cellular stress), the equilibrium shifts to the right, rapidly regenerating ATP from ADP. mdpi.com This buffering capacity ensures that the ATP/ADP ratio, a critical determinant of cellular metabolic control, remains stable. plos.org Maintaining this ratio is vital, as many key enzymes in metabolic pathways are allosterically regulated by ATP, ADP, and AMP levels. Thus, the phosphoarginine system allows for a large, metabolically inert energy reserve to be maintained without negatively impacting the cell's regulatory networks. plos.org
Comparative Analysis with Phosphocreatine Systems
The phosphoarginine system in invertebrates and the phosphocreatine system in vertebrates are textbook examples of convergent evolution, where different molecules are utilized to perform the same essential biochemical function. plos.orgresearchgate.net Both systems serve as high-energy phosphate buffers to maintain ATP homeostasis. nih.gov The primary distinction lies in the guanidino substrate used: L-arginine in the former and creatine in the latter. proteopedia.orgnih.gov
While the phosphoarginine system is predominant in invertebrates and the phosphocreatine system is characteristic of vertebrates, this division is not absolute. plos.orgnih.gov Some organisms, such as sea urchins, possess both systems, expressing them at different stages of their life cycle, which suggests distinct regulatory and functional roles. ebi.ac.uk The standard free energy of hydrolysis for the phosphoramidate (B1195095) bond (P-N) in both phosphoarginine and phosphocreatine is significantly higher than that of the terminal phosphate bond in ATP, enabling them to effectively phosphorylate ADP. researchgate.netfrontiersin.org
Comparison of Phosphagen Systems
| Feature | Phospho-L-arginine System | Phosphocreatine System |
|---|---|---|
| Primary Organisms | Most invertebrates, some protozoa (e.g., Trypanosoma), and bacteria. plos.orgnih.govmdpi.com | Vertebrates, some invertebrates (e.g., sponges, adult sea urchins). ebi.ac.ukplos.orgnih.gov |
| Phosphagen | Nω-Phospho-L-arginine | N-Phosphocreatine |
| Guanidino Substrate | L-Arginine. proteopedia.org | Creatine (synthesized from arginine, glycine, and methionine). frontiersin.orgembopress.org |
| Catalyzing Enzyme | Arginine Kinase (AK). proteopedia.org | Creatine Kinase (CK). proteopedia.org |
| Primary Function | Temporal and spatial buffering of ATP; high-energy phosphate shuttle. plos.orgnih.govresearchgate.net | |
| Energy of Hydrolysis (N~P bond) | High; sufficient to phosphorylate ADP to ATP. researchgate.net | High (approx. -10.3 kcal/mol); greater than the terminal O~P bond in ATP. frontiersin.org |
Protein Arginine Phosphorylation As a Post Translational Modification
Identification and Significance in Bacterial Systems (e.g., Staphylococcus aureus)
The significance of protein arginine phosphorylation as a regulatory mechanism was first brought to light in Gram-positive bacteria like Bacillus subtilis and the opportunistic pathogen Staphylococcus aureus. nih.govnih.govwikipedia.org In these bacteria, arginine phosphorylation is not a rare event but a widespread modification involved in critical cellular processes. sci-hub.senih.gov Large-scale phosphoproteomic studies in S. aureus have identified over a thousand phosphoarginine (pArg) sites, revealing that this modification is as prevalent as threonine phosphorylation. nih.govnih.gov
This PTM plays a crucial role in the bacterial stress response, protein quality control, and pathogenicity. nih.govpnas.orgmdpi.com For instance, in S. aureus, arginine phosphorylation is linked to the oxidative stress response, amino acid metabolism, and virulence. acs.org The modification acts as a molecular switch that can regulate the activity of transcription factors and mark aberrant or misfolded proteins for degradation by the ClpCP protease system, a function analogous to the ubiquitin-proteasome system in eukaryotes. wikipedia.orgelifesciences.org The discovery of this pathway has been crucial for understanding how pathogenic bacteria adapt to the hostile environments imposed by a host's immune system. elifesciences.org
**4.2. Enzymes Involved in Protein Arginine Phosphorylation and Dephosphorylation
The reversible nature of arginine phosphorylation is controlled by the coordinated action of specific kinases and phosphatases. In many Gram-positive bacteria, this regulation is primarily handled by the McsB kinase and the YwlE phosphatase. wikipedia.org
McsB is the founding member and primary protein arginine kinase (PAK) identified in Gram-positive bacteria. pnas.orgelifesciences.orgnih.gov It is a key component of the cellular stress-response system. elifesciences.orguniprot.org McsB's function is multifaceted; it phosphorylates and inactivates transcriptional repressors, such as CtsR, leading to the expression of heat-shock genes. elifesciences.org This action allows the bacteria to mount a rapid response to stress. elifesciences.org Furthermore, McsB-mediated arginine phosphorylation serves as a signal, or "tag," for protein degradation, targeting misfolded or damaged proteins to the ClpCP protease for elimination. pnas.orgelifesciences.org
Structurally, McsB differs from the well-known serine/threonine or tyrosine kinases. nih.gov Its catalytic domain is related to that of phosphagen kinases, which typically phosphorylate small guanidino compounds. pnas.orgnih.gov The McsB kinase is composed of a phosphotransferase domain adapted for protein substrates and a unique phosphoarginine-binding domain that allosterically regulates its kinase activity. nih.govfrontiersin.org McsB activity can be enhanced by its activator, McsA, which functions as a regulatory subunit. pnas.org
The action of McsB is directly counteracted by a specific protein arginine phosphatase (PAP) named YwlE. wikipedia.orgdiva-portal.orguniprot.org Initially misidentified as a tyrosine phosphatase due to sequence homology, YwlE was later confirmed to be a highly specific PAP. wikipedia.orgdiva-portal.org Its primary role is to catalyze the dephosphorylation of phosphoarginine residues, thereby reversing the signals initiated by McsB. uniprot.org In B. subtilis, YwlE is the only phosphatase with significant activity against phosphoarginine-containing proteins, highlighting its specialized function. uniprot.org By dephosphorylating substrates like the CtsR repressor, YwlE restores their DNA-binding ability. uniprot.org The balance between McsB and YwlE activity is crucial for regulating gene expression, protein homeostasis, and stress responses. uniprot.orguniprot.org
| Enzyme | Type | Organism Example | Primary Function |
| McsB | Protein Arginine Kinase (PAK) | Bacillus subtilis, Staphylococcus aureus | Phosphorylates arginine residues on target proteins, regulating transcription and marking proteins for degradation. pnas.orgelifesciences.orguniprot.org |
| YwlE | Phosphoarginine Phosphatase (PAP) | Bacillus subtilis, Geobacillus stearothermophilus | Dephosphorylates phosphoarginine residues, counteracting McsB activity and reversing the phosphorylation signal. diva-portal.orguniprot.orguniprot.org |
Protein Arginine Kinases (e.g., McsB)
Molecular Basis of Phospho-Arginine Recognition and Specificity by Phosphatases
The high specificity of phosphatases like YwlE for phosphoarginine over other phosphorylated amino acids, such as phosphotyrosine, is determined by a distinct structural feature. diva-portal.orgnih.gov Although YwlE shares a structural fold with low-molecular-weight protein tyrosine phosphatases (LMW-PTPs), a critical difference in its active site acts as a "size-and-polarity filter". diva-portal.orgnih.gov
This selectivity is primarily conferred by a single amino acid substitution within the conserved PTP signature motif. nih.gov In YwlE, a threonine residue is present at a position typically occupied by an isoleucine in tyrosine phosphatases. nih.govmdpi.com This threonine, along with other residues like Asp118 and Phe120, creates a binding pocket that is perfectly shaped to accommodate the guanidinium (B1211019) group of an arginine residue while sterically and chemically excluding the bulkier, aromatic ring of tyrosine. diva-portal.orgresearchgate.net Crystal structures of YwlE have provided a direct view of a captured phosphoarginine residue, confirming how the enzyme's architecture is tailored for this specific interaction. diva-portal.orgnih.gov This molecular framework ensures that YwlE and related enzymes can precisely target phosphoarginine for dephosphorylation without acting on the far more abundant phosphoserine, phosphothreonine, or phosphotyrosine residues in the cell. diva-portal.orgresearchgate.net
Biochemical Implications of N-Phosphorylation Stability
The biochemical properties of the phosphoramidate (B1195095) (P-N) bond in phosphoarginine present unique challenges and characteristics compared to the more stable phosphoester (P-O) bonds found in phosphoserine, phosphothreonine, and phosphotyrosine. biorxiv.orgresearchgate.net The P-N bond is intrinsically labile, particularly under acidic conditions. researchgate.netnih.govnih.gov
This acid instability was a major reason why arginine phosphorylation was long overlooked and difficult to study using traditional biochemical and mass spectrometry methods, which often involve acidic steps for sample preparation and enrichment. nih.govnih.govnih.gov However, recent research has demonstrated that the phosphoarginine bond is sufficiently stable to withstand analysis with optimized workflows, such as Fe³⁺-IMAC (Immobilized Metal Ion Affinity Chromatography) for phosphopeptide enrichment followed by mass spectrometry. nih.govnih.gov While incubation under highly acidic conditions for extended periods leads to the hydrolysis of the phosphate (B84403) group, the modification is stable enough for the duration of typical analytical procedures. nih.gov This has enabled the large-scale identification of arginine phosphorylation sites and has been instrumental in revealing its widespread nature in both prokaryotic and eukaryotic organisms. biorxiv.orgnih.gov
| Bond Type | Found In | Stability | Key Characteristic |
| Phosphoramidate (P-N) | Phosphoarginine, Phosphohistidine, Phospholysine | Acid-labile | "High-energy" bond, historically difficult to detect due to instability in standard analytical conditions. biorxiv.orgresearchgate.net |
| Phosphoester (P-O) | Phosphoserine, Phosphothreonine, Phosphotyrosine | Acid-stable | More stable bond, forming the basis of most historical and current phosphoproteomic studies. biorxiv.org |
Proposed Relevance in Eukaryotic Protein Regulation
While the core machinery of arginine phosphorylation was discovered and characterized in bacteria, evidence for its existence and functional importance in eukaryotes, including humans, is growing. biorxiv.orgnih.gov Early, sporadic reports from the 1970s and 1980s suggested the presence of arginine phosphorylation on proteins like histones in rat and mouse cells, but the identity of the responsible kinases and the full extent of this modification remained unknown for decades. biorxiv.orgnih.gov
The technical challenges posed by the instability of the P-N bond and the overwhelming abundance of O-phosphorylation have made the detection of pArg in eukaryotes difficult. nih.gov However, with the development of more sensitive and adapted phosphoproteomic workflows, recent studies have begun to uncover the eukaryotic arginine phosphoproteome. biorxiv.org A 2019 study identified 152 phosphoarginine sites on 118 different proteins in human cells, suggesting that this modification is indeed widespread. biorxiv.org Bioinformatic analysis of these pArg-modified proteins points to potential roles in regulating propeptide convertase substrates. biorxiv.org
Furthermore, bioinformatic searches based on the unique selectivity filter of the bacterial YwlE phosphatase have identified a homologous protein in Drosophila melanogaster that exhibits robust arginine phosphatase activity. diva-portal.orgnih.govresearchgate.net The discovery of co-occurring arginine methylation and phosphorylation in condensate-associated proteins in Saccharomyces cerevisiae further suggests complex regulatory roles in eukaryotes. nih.govresearchgate.netacs.org These findings collectively suggest that arginine phosphorylation is an ancient and conserved post-translational modification that may play significant, and as yet largely unexplored, roles in eukaryotic cell signaling and regulation. diva-portal.orgnih.gov
Synthetic Chemistry and Analogue Development for Research Applications
Biocatalytic Approaches for Nω-Phospho-L-Arginine Synthesis
Biocatalytic methods offer a highly efficient and selective alternative to traditional chemical synthesis for producing Nω-phospho-L-arginine. These enzymatic approaches circumvent the need for complex protection and deprotection steps, which are often associated with low yields and laborious procedures in chemical synthesis. researchgate.net
A prominent biocatalytic strategy involves the use of arginine kinase (ArgK). mdpi.comnih.gov Researchers have successfully cloned and expressed the gene for a stable and highly active arginine kinase, for instance from the horseshoe crab (Limulus polyphemus), in Escherichia coli. researchgate.netmdpi.comuni-greifswald.de This recombinant enzyme catalyzes the specific N-phosphorylation of L-arginine at the ω-nitrogen atom. mdpi.com
To drive the phosphorylation reaction, a phosphoryl donor and a regeneration system are employed. A common system utilizes phosphoenolpyruvate (B93156) (PEP) as the ultimate phosphate (B84403) donor and pyruvate (B1213749) kinase to regenerate ATP, which is the direct phosphorylating agent for L-arginine catalyzed by ArgK. researchgate.netnih.gov This coupled enzyme system allows for the continuous and efficient synthesis of Nω-phospho-L-arginine in a single step, yielding gram quantities of the desired product. researchgate.net The progress of the reaction can be conveniently monitored using ³¹P-NMR spectroscopy, which allows for the simultaneous observation of the consumption of the phosphate donor and the formation of the product. uni-greifswald.de
This one-step biocatalytic phosphorylation has proven to be a straightforward and scalable method, replacing the tedious multi-step chemical syntheses previously employed. researchgate.netuni-greifswald.de
Chemical Synthesis of Nω-Phospho-L-Arginine Sodium
While biocatalytic methods are highly effective, chemical synthesis routes for Nω-phospho-L-arginine have also been developed. These methods are often characterized by multiple reaction steps and can be challenging due to the lability of the target molecule. researchgate.net
More contemporary chemical approaches have aimed to improve upon these earlier methods. However, they still contend with the inherent instability of the phosphoramidate (B1195095) (N-P) bond, especially under acidic conditions. nih.gov The purification of the final product, often in its sodium or lithium salt form, also presents challenges. Despite these difficulties, chemical synthesis remains a viable option and continues to be an area of methodological refinement.
Design and Synthesis of Stable Phosphoarginine Analogs
The intrinsic instability of the N-P bond in phosphoarginine has been a significant obstacle in studying its biological roles and in developing research tools like specific antibodies. rsc.orgresearchgate.net To overcome this, researchers have focused on designing and synthesizing stable phosphoarginine analogs.
Mimicry of N-P Bond with Non-Hydrolyzable C-P Bond
A key strategy in developing stable analogs is the replacement of the acid-labile N-P bond with a robust, non-hydrolyzable carbon-phosphorus (C-P) bond. rsc.orgresearchgate.net This creates a phosphonate (B1237965) analog that mimics the structure and electrostatic properties of the native phosphoguanidinium group. nih.gov
One such analog is 2-((2-ammonioethyl)amino)-2-iminoethyl phosphonic acid (pAIE). rsc.org Molecular modeling studies have shown that the iminoethyl phosphonic acid moiety in pAIE effectively mimics the geometry and electronic characteristics of the phosphoarginine side chain. rsc.org Another example is a phosphonate-amidine derivative, which also incorporates the stable C-P bond. nih.gov
The synthesis of these analogs involves multi-step chemical reactions. For instance, the synthesis of a phosphonate-amidine can be achieved by reacting a protected diamine with an appropriate phosphonate-containing reagent, followed by deprotection steps to yield the final analog. nih.gov A gram-scale synthesis for pAIE has been developed, making this stable analog more accessible for research applications. rsc.org
Table 1: Comparison of Bond Types in Phosphoarginine and its Analog
| Compound | Bond Type | Stability |
| Nω-Phospho-L-arginine | N-P (Phosphoramidate) | Acid-labile |
| Phosphoarginine Analog | C-P (Phosphonate) | Non-hydrolyzable |
Utility in Generating Anti-Phosphoarginine Antibodies for Research
The development of stable phosphoarginine analogs has been instrumental in the generation of specific antibodies for detecting and studying protein arginine phosphorylation. rsc.orgnih.gov The instability of native phosphoarginine makes it a poor immunogen, as it can be hydrolyzed before it elicits a strong and specific immune response. drug-dev.com
The stable analogs, with their non-hydrolyzable C-P bond, serve as effective haptens. rsc.orgnih.gov A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH). nih.gov The analog-KLH conjugate is then used to immunize animals, typically mice or rabbits, to produce polyclonal antibodies. rsc.orgnih.govrsc.org
This approach has led to the successful development of the first polyclonal antibodies that specifically recognize phosphoarginine-containing peptides and proteins. rsc.orgrsc.org These antibodies have demonstrated excellent specificity, with minimal to no cross-reactivity with other phosphoamino acids like phosphoserine, phosphothreonine, or phosphotyrosine. nih.gov The availability of these antibodies provides an invaluable tool for a variety of biological detection methods, such as Western blotting and dot blot analysis, thereby enabling researchers to better investigate the roles of arginine phosphorylation in cellular processes. rsc.orgnih.gov The success in generating polyclonal antibodies also paves the way for the development of monoclonal antibodies, which would offer a more consistent and renewable resource for the research community. rsc.org
Advanced Analytical and Spectroscopic Characterization of Phospho L Arginine Sodium
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-invasive tool for probing the structure and metabolic function of phospho-L-arginine sodium in both isolated and living systems.
³¹P-NMR for in vivo and in vitro Metabolic Studies
Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is particularly well-suited for metabolic studies due to the 100% natural abundance of the ³¹P isotope and its central role in cellular bioenergetics. nih.gov This technique allows for the direct, non-destructive observation of phosphorus-containing metabolites, including phospho-L-arginine (PLA), adenosine (B11128) triphosphate (ATP), and inorganic phosphate (B84403) (Pi), within intact cells and tissues. researchgate.netmdpi.com
In vivo ³¹P-NMR studies have been instrumental in determining the concentrations of phospho-L-arginine and other related metabolites in real-time under various physiological conditions. For instance, research on the abdominal muscle of the shrimp Crangon crangon used ³¹P-NMR to measure the cytoplasmic concentrations of phospho-L-arginine and inorganic phosphate at rest and during recovery from exhaustive work. nih.gov At rest, the concentrations were found to be approximately 38 mM for phospho-L-arginine and 1 mM for inorganic phosphate. nih.gov Following exhaustive exercise, these concentrations shifted dramatically, both reaching around 20 mM. nih.gov
The chemical shift of the phosphorus nucleus in phospho-L-arginine is sensitive to its local chemical environment, a property that is exploited in advanced metabolic studies. For example, ¹⁸O-labeling techniques coupled with high-resolution ³¹P-NMR can be used to track the turnover rates and fluxes of phosphometabolites, providing a dynamic profile of cellular energy metabolism. physiology.org
| Metabolite | Resting Concentration (in vivo) | Post-Exercise Concentration (in vivo) |
| Phospho-L-arginine | 38 mM nih.gov | 20 mM nih.gov |
| Inorganic Phosphate | 1 mM nih.gov | 20 mM nih.gov |
¹H-NMR for Structural Elucidation and Interaction Studies
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. nih.gov By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) in ¹H-NMR spectra, the precise three-dimensional structure of the molecule can be determined. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to assign proton signals to specific atoms within the molecule. acs.org
¹H-NMR is also invaluable for studying the interactions between phospho-L-arginine and other molecules, such as enzymes or metal ions. Chemical shift perturbation (CSP) mapping is a common method where changes in the ¹H chemical shifts of a protein are monitored upon the addition of a ligand, like phospho-L-arginine. These perturbations can identify the binding site and provide information about the strength of the interaction. researchgate.net Such studies are crucial for understanding how phospho-L-arginine is recognized and utilized by enzymes like arginine kinase.
Recent research has utilized ¹H-NMR to investigate the structural changes in hyperbranched poly-L-lysine when modified with L-arginine, highlighting changes in the α-CH group involved in amide bonding. researchgate.net While not directly studying phospho-L-arginine, this demonstrates the power of ¹H-NMR to probe subtle structural modifications in arginine-containing molecules.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. Its high resolution and sensitivity make it ideal for analyzing this compound in complex biological samples.
Optimized Protocols for Quantification in Biological Samples
The quantification of L-arginine and its derivatives, including phospho-L-arginine, in biological fluids like plasma and urine presents analytical challenges due to their polar nature. nih.gov Reversed-phase HPLC (RP-HPLC) is a common approach, often requiring a derivatization step to enhance the retention and detection of these polar compounds. researchgate.net
One established method involves pre-column derivatization with o-phthaldialdehyde (OPA) and 3-mercaptopropionic acid (3-MPA) to form fluorescent derivatives that can be separated by gradient elution and detected with high sensitivity. researchgate.net Another derivatizing agent, phenylisothiocyanate (PITC), has also been successfully used for the analysis of L-arginine in cell culture media, blood plasma, and tumor cell lysates. researchgate.net These methods are characterized by their simplicity, reliability, and the ability to quantify a wide range of concentrations, often from the low micromolar to millimolar range. researchgate.netresearchgate.net
The choice of the stationary phase (column) and mobile phase composition is critical for achieving optimal separation. C18 columns are frequently employed for the separation of derivatized amino acids. researchgate.net The development of a suitable gradient elution program, where the mobile phase composition is changed over time, is essential for resolving all components of interest in a complex biological matrix. researchgate.netresearchgate.net
| Parameter | OPA/3-MPA Derivatization | PITC Derivatization |
| Detection Method | Fluorescence (Ex: 338 nm, Em: 455 nm) researchgate.net | UV/VIS researchgate.net |
| Linearity Range (L-arginine) | 12-285 nmol/mL researchgate.net | 5-2500 µmol/L researchgate.net |
| Sample Types | Human urine researchgate.net | Cell culture media, human blood plasma, tumor cell lysates researchgate.net |
Coupled Enzymatic Assays for Sensitive Detection
For enhanced sensitivity and specificity, HPLC methods can be coupled with enzymatic assays. In this approach, the enzymatic reaction produces a product that is more easily detectable by HPLC or other means.
A highly sensitive assay for phospho-L-arginine is based on the arginine kinase-catalyzed phosphorylation of ADP to ATP. nih.gov The ATP produced is then quantified using the luciferin-luciferase bioluminescence method. nih.gov This coupled assay is capable of detecting sub-picomole quantities of phospho-L-arginine in nanoliter-volume biological samples, such as the cytoplasm of a single giant nerve fiber. nih.gov
Another strategy involves coupling an enzymatic reaction to a system that detects pyrophosphate (PPi). jst.go.jp While not directly applied to phospho-L-arginine, this platform demonstrates the principle of using a PPi-producing enzyme coupled to a detection system for quantifying the initial substrate. jst.go.jp Such coupled assays offer high selectivity, as they are based on the specific activity of the enzyme, and can be designed to be resistant to interfering substances present in biological samples. jst.go.jp
Mass Spectrometry Approaches for Identification and Quantification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the definitive identification and precise quantification of molecules like this compound. MS is often coupled with a separation technique like HPLC (LC-MS) or capillary electrophoresis (CE-MS) to analyze complex mixtures. nih.gov
The inherent polarity of L-arginine and its phosphorylated form makes their separation on standard reversed-phase HPLC columns challenging. nih.gov However, the use of stable isotope-labeled internal standards, such as those used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for highly accurate and precise quantification by mass spectrometry. thermofisher.comthermofisher.com In this method, cells are grown in media containing "heavy" isotopes of amino acids (e.g., ¹³C or ¹⁵N-labeled arginine), and the ratio of heavy to light (natural abundance) peptides is measured by MS.
For targeted quantitative proteomics, triple quadrupole mass spectrometers are often used to monitor specific precursor-to-fragment ion transitions, a technique known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). thermofisher.com This approach provides excellent sensitivity and specificity for quantifying low-abundance molecules in complex biological matrices.
X-ray Diffraction Analysis for Crystal Structure Determination of Derivatives
X-ray diffraction (XRD) stands as a cornerstone technique for the elucidation of the three-dimensional atomic and molecular structure of crystalline materials. In the context of Phospho-L-arginine and its derivatives, XRD analysis provides invaluable information on crystal structure, phase identity, and purity. While single-crystal X-ray diffraction offers the most detailed structural information, powder X-ray diffraction (PXRD) is a powerful tool for characterizing polycrystalline samples, which are often more readily prepared. Research into the derivatives of Phospho-L-arginine has utilized these techniques to confirm structures and analyze new complex salts and related compounds.
Detailed crystallographic data for this compound in its isolated form is not extensively reported in publicly accessible literature. However, structural studies on closely related derivatives, particularly complex salts and phosphate compounds of L-arginine, have been conducted. These studies provide insight into the crystalline nature of such molecules.
For instance, a patented class of phosphoric acid-amino acid complex salts, which includes L-arginine, has been characterized using powder X-ray diffraction. These complexes, involving alkaline earth metals and condensed phosphoric or metaphosphoric acid, demonstrate distinct diffraction patterns. The PXRD data for a specific novel phosphoric acid-L-arginine complex compound reveals characteristic peaks at specific diffraction angles (2θ), confirming its unique crystalline structure.
The following table summarizes the primary diffraction peaks from a powder X-ray diffraction analysis of a representative phosphoric acid-L-arginine complex salt, as detailed in patent literature. google.com
| Diffraction Angle (2θ) | Relative Intensity Ratio |
| ~3.7° | Main Peak |
| ~7.4° | Main Peak |
| ~18.5° | Main Peak |
| ~18.8° | Main Peak |
| ~20.7° | Main Peak |
| ~22.2° | Main Peak |
| ~29.7° | Main Peak |
| ~32.3° | Main Peak |
Another significant derivative that has been the subject of crystallographic studies is L-arginine phosphate monohydrate (LAP). researchgate.net LAP is a semi-organic nonlinear optical material, and its crystal structure has been confirmed through powder X-ray diffraction. researchgate.net These studies are crucial for verifying the successful synthesis of the crystalline material and for correlating the crystal structure with its physical properties. researchgate.netbiointerfaceresearch.com
Furthermore, more complex derivatives have been synthesized and characterized. For example, polymeric metal (II) arginine phenoxy phosphonitrilic derivatives have been studied, with X-ray diffraction being a key method to elucidate their crystalline structure and size. ijfmr.com
Computational and Biophysical Investigations
Quantum Chemistry Calculations on Phosphoryl Transfer Mechanism
Quantum chemistry calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of phosphoryl transfer to L-arginine, a reaction catalyzed by arginine kinase (AK). nih.govacs.org These computational studies have provided a detailed model of the transition state (TS) for this biologically significant transformation. acs.orgwhiterose.ac.uk
Research has revealed that the phosphorylation of the guanidinium (B1211019) side chain of arginine by Mg·ATP is a remarkable chemical process. acs.orgwhiterose.ac.uk DFT calculations have shown that the active site of arginine kinase orchestrates a complex network of over 50 hydrogen bonds. nih.govacs.org This network plays a crucial role in activating the arginine substrate for phosphorylation. It induces a significant pyramidalization and out-of-plane polarization of the Nη2 nitrogen atom of the arginine guanidinium group. nih.govacs.org This geometric distortion aligns the electron density on Nη2 with the scissile P-O bond of ATP, facilitating an in-line, associative phosphoryl transfer mechanism. nih.govacs.org
Intrinsic reaction coordinate (IRC) calculations have been employed to map the energy landscape connecting the reactant state (AK·Mg·ATP·Argsub) to the transition state. nih.govacs.org These calculations have provided estimates for the activation energy barrier for the phosphoryl transfer reaction. nih.govacs.org For the reverse reaction, the hydrogen-bonding network within the enzyme's active site enforces a conformational distortion of the bound phospho-L-arginine. This distortion increases the basicity of the Nη2 nitrogen, which promotes its protonation and triggers the transfer of the phosphoryl group back to ADP to regenerate ATP. whiterose.ac.uk
The following table summarizes key findings from quantum chemistry calculations on the phosphoryl transfer mechanism in arginine kinase.
| Computational Method | Key Finding | Reference |
| Density Functional Theory (DFT) | Revealed a network of over 50 hydrogen bonds in the transition state. | nih.govacs.org |
| Density Functional Theory (DFT) | Demonstrated pyramidalization and polarization of the arginine guanidinium nitrogen. | nih.govacs.org |
| Intrinsic Reaction Coordinate (IRC) | Estimated an activation enthalpy of approximately 58 kJ mol–1 for the phosphoryl transfer. | nih.govacs.org |
| Quantum Theory of Atoms in Molecules (QT-AIM) | Confirmed an associative mechanism for the phosphoryl transfer. | acs.org |
Molecular Dynamics Simulations of Nω-Phospho-L-Arginine and Enzyme Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic interactions between Nω-phospho-L-arginine and enzymes at an atomic level. oncotarget.complos.org These simulations provide insights into the physical movements of atoms and molecules, which are crucial for understanding enzyme-substrate binding and function. oncotarget.com
MD simulations have been used to study the interactions of phosphorylated amino acids with proteins, highlighting the importance of electrostatic interactions and hydrogen bonding. nih.govrsc.org In the context of phosphoarginine, the negatively charged phosphate (B84403) group can form strong salt bridges with positively charged residues like lysine (B10760008) and arginine within a protein's active site. nih.gov The stability of these salt bridges is dependent on the specific geometry and environment of the interaction. nih.gov
Simulations can reveal how the binding of phospho-L-arginine induces conformational changes in an enzyme. For instance, the interaction between the phosphate group of phospho-L-arginine and the enzyme can lead to the formation of a stable hydrogen bond network, which is critical for substrate recognition and catalysis. oncotarget.com These non-bonded interactions play a significant role in the structural formation and biological functions of macromolecules. oncotarget.com
The table below presents common parameters and findings from MD simulations of phospho-amino acid and enzyme interactions.
| Simulation Parameter/Aspect | Observation/Finding | Reference |
| Force Field | AMBER force fields are commonly used for simulating phosphorylated proteins. | nih.gov |
| Solvent Model | Explicit water models like TIP3P are used to accurately represent the aqueous cellular environment. | nih.gov |
| Interaction Analysis | Hydrogen bond formation and salt bridges are key stabilizing interactions between the phosphate group and the enzyme. | oncotarget.comnih.gov |
| Binding Free Energy | Can be calculated to quantify the strength of the interaction between phospho-L-arginine and the enzyme. | oncotarget.com |
Modeling of Conformational Dynamics in Arginine Kinase Substrate Binding
The binding of substrates, including L-arginine and ATP, to arginine kinase (AK) induces significant conformational changes that are essential for catalysis. nih.govnih.gov Computational modeling, in conjunction with experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, has been pivotal in understanding these dynamics. nih.gov
Arginine kinase is known to undergo large domain rotations upon substrate binding, transitioning from an "open" substrate-free form to a "closed" transition-state-like form. nih.gov These conformational changes can be modeled as movements of smaller quasi-rigid bodies within the enzyme structure. nih.gov
NMR relaxation dispersion experiments have shown that the substrate-induced motions in arginine kinase occur along intrinsically flexible modes of the enzyme. nih.govnih.gov This suggests a degree of conformational selection in the binding process, where the substrate binds to a pre-existing conformation in the enzyme's dynamic ensemble. nih.gov
Computational models of the AK active site, derived from X-ray crystal structures, have been used to study the hydrogen bond network that forms upon substrate binding. nih.govacs.org These models show that the guanidinium group of the arginine substrate donates five hydrogen bonds to three amino acid acceptors in the active site. acs.org This precise arrangement is critical for positioning the substrate for efficient phosphoryl transfer. whiterose.ac.uk
The following table highlights key aspects of the conformational dynamics of arginine kinase upon substrate binding.
| Technique/Model | Key Insight | Reference |
| X-Ray Crystallography | Revealed large substrate-induced domain rotations. | nih.govnih.gov |
| NMR Spectroscopy | Showed that substrate-induced motions are along intrinsically flexible modes. | nih.govnih.gov |
| Computational Modeling | Detailed the extensive hydrogen bond network in the substrate-bound active site. | nih.govacs.org |
| Rigid-body analysis | Characterized the domain motions as rotations of smaller quasi-rigid groups. | nih.gov |
Bioinformatic Analysis of Phosphoarginine-Binding Proteins and Phosphatases
Bioinformatic analyses have been crucial in identifying and characterizing proteins that specifically bind to or dephosphorylate phosphoarginine. nih.govdiva-portal.org These computational approaches have expanded our understanding of the prevalence and regulation of arginine phosphorylation. sci-hub.se
A key discovery from bioinformatic and biochemical studies is the identification of a bona fide arginine phosphatase, YwlE, from Bacillus subtilis. nih.govdiva-portal.org Structural and sequence analyses revealed that a single amino acid substitution—a threonine instead of an isoleucine in the highly conserved PTP signature motif—acts as a polarity filter. This filter is responsible for the pronounced selectivity of YwlE for phosphoarginine over other phosphorylated amino acids. nih.gov
Bioinformatic searches based on this selectivity filter have led to the identification of potential phosphoarginine phosphatases in other organisms, including CG31469 in Drosophila melanogaster. nih.govsci-hub.se This suggests that arginine phosphorylation may be a more widespread post-translational modification than previously thought. nih.gov
Furthermore, bioinformatic tools are essential for analyzing data from phosphoproteomic studies. The development of methods to enrich for phosphoarginine-containing peptides, such as using a phosphatase trap mutant of YwlE, combined with mass spectrometry and bioinformatic analysis, has enabled the identification of numerous arginine-phosphorylated proteins. nih.govnih.gov However, the inherent acid-lability of the phosphoramidate (B1195095) bond in phosphoarginine presents a challenge for standard phosphoproteomic workflows, necessitating the development of specialized protocols. biorxiv.org
The table below summarizes key findings from the bioinformatic analysis of phosphoarginine-related proteins.
| Protein/Method | Organism | Key Finding/Application | Reference |
| YwlE | Bacillus subtilis | A highly specific phosphoarginine phosphatase. | nih.govdiva-portal.org |
| CG31469 | Drosophila melanogaster | Identified as a putative phosphoarginine phosphatase through bioinformatic analysis. | nih.govsci-hub.se |
| Phosphatase Trap Mutant (YwlE) | Bacillus subtilis | Used to enrich for arginine-phosphorylated proteins for mass spectrometry analysis. | nih.gov |
| Mass Spectrometry Data Analysis | Various | Software tools are used to identify phosphorylated proteins and localize the phosphosite. | nih.gov |
Comparative Biochemistry and Evolutionary Aspects
Distribution of Phosphoarginine Systems Across Invertebrate Phyla
The phosphoarginine/arginine kinase (PA/AK) system is a hallmark of energy metabolism in the invertebrate world. nih.gov Its distribution is extensive, though not entirely universal, highlighting distinct evolutionary paths in energy management among different lineages. Arginine kinase is recognized as the most broadly distributed phosphagen kinase among invertebrates. biologists.com
The system is prominently found in major invertebrate phyla, including:
Protozoa : Present in some unicellular organisms like ciliates. nih.govresearchgate.net
Porifera (Sponges) : Arginine kinase is found in this ancient phylum. nih.govresearchgate.net
Cnidaria (Corals, Jellyfish) : This phylum utilizes the arginine kinase system. nih.govresearchgate.netresearchgate.net
Platyhelminthes (Flatworms) : The PA/AK system is present, with gene structures showing similarities to those in mollusks. nih.gov
Nematoda (Roundworms) : Arginine kinase is a key component of their energy metabolism. researchgate.net
Mollusca (Snails, Clams, Cephalopods) : Arginine kinase is the sole phosphagen kinase in this major phylum. publicationslist.orgajol.info Their AK genes often show a conserved six-exon/five-intron organization. nih.gov
Annelida (Segmented Worms) : While annelids use a variety of unique phosphagens, such as lombricine, arginine kinase is also present. researchgate.netwikipedia.org
Arthropoda (Insects, Crustaceans, Horseshoe Crabs) : Arginine kinase is the only phosphagen kinase found in arthropods. nih.govpublicationslist.orgajol.info The enzyme in this phylum is typically a monomeric protein with a molecular weight of about 40,000 Da. publicationslist.org
Echinodermata (Sea Urchins, Starfish) : This phylum presents a unique case. While arginine kinase is the sole phosphagen kinase, it is often a dimeric molecule, unlike the monomeric form found in arthropods. publicationslist.org
Interestingly, some invertebrates, such as sponges, polychaetes, and echinoderms, also express creatine (B1669601) kinase (CK), the phosphagen kinase typically associated with vertebrates. biologists.comredalyc.org However, in major groups like arthropods and mollusks, arginine kinase is the exclusive phosphagen kinase. ajol.info
| Phylum | Phosphagen System Present | Notes |
|---|---|---|
| Protozoa | Phosphoarginine/Arginine Kinase | Found intermittently in species like ciliates. nih.govresearchgate.net |
| Porifera (Sponges) | Phosphoarginine/Arginine Kinase, Creatine Kinase | Expresses both AK and CK systems. nih.govbiologists.com |
| Cnidaria | Phosphoarginine/Arginine Kinase | Utilizes the PA/AK system; some have unusual two-domain AKs. nih.govnih.gov |
| Platyhelminthes (Flatworms) | Phosphoarginine/Arginine Kinase | Gene structure shows similarities to molluscan AK. nih.gov |
| Mollusca | Phosphoarginine/Arginine Kinase | AK is the sole phosphagen kinase. publicationslist.orgajol.info |
| Annelida (Segmented Worms) | Multiple systems including PA/AK | Also use unique phosphagens like lombricine. researchgate.netwikipedia.org |
| Nematoda | Phosphoarginine/Arginine Kinase | AK gene family shows considerable divergence. nih.gov |
| Arthropoda | Phosphoarginine/Arginine Kinase | AK is the sole phosphagen kinase, typically monomeric. publicationslist.orgajol.info |
| Echinodermata | Phosphoarginine/Arginine Kinase, Creatine Kinase | AK is often dimeric; some spermatozoa selectively express CK. publicationslist.orgnih.gov |
Evolutionary Relationship Between Arginine Kinase and Creatine Kinase
Arginine kinase (AK) and creatine kinase (CK) are homologous enzymes belonging to the phosphagen kinase family, sharing a common ancestor. nih.gov It is widely considered that arginine kinase is the more primitive phosphagen kinase and that other members of the family, including creatine kinase, arose from it through gene duplication and subsequent divergent evolution. redalyc.org
Structural and Genetic Divergence:
Ancestral Form : The prevailing view suggests that CK evolved from an ancestral protein that was most similar to arginine kinase. nih.gov This divergence likely occurred early in metazoan evolution, as CK is present in sponges, the most ancient extant multicellular animal group. redalyc.orgnih.gov
Sequence Homology : Despite a shared evolutionary origin, the sequence identity between AK and CK is only around 40%. researchgate.netpnas.org However, their three-dimensional structures are remarkably similar, featuring a small N-terminal domain and a larger C-terminal domain with an eight-stranded antiparallel β-sheet. pnas.orgproteopedia.org
Gene Structure : The genes encoding AK are highly divergent and variable across different phyla in terms of their exon/intron organization. nih.gov This is in sharp contrast to the relatively high degree of conservation seen in the intron positions of the CK gene family. nih.gov
Quaternary Structure : A key difference lies in their typical structures. Arthropod AKs are generally monomers (~40 kDa), whereas vertebrate CKs are dimers. publicationslist.org Interestingly, dimeric AKs (~80 kDa) have evolved independently in several invertebrate groups, including some echinoderms and mollusks. publicationslist.orgusf.edu
Gene Duplication Events : The evolution of phosphagen kinases is marked by numerous gene duplication events. Within the AK lineage, duplication and fusion events have led to the formation of unusual two-domain AKs in phyla such as Protozoa, Cnidaria, Platyhelminthes, and Mollusca. nih.gov The CK gene family also underwent multiple duplications, leading to distinct mitochondrial and cytosolic isoforms (e.g., muscle 'M' and brain 'B' types in vertebrates). nih.govoup.com The duplication event that produced the M and B isoforms of CK likely occurred during the radiation of fish. nih.gov
A fascinating evolutionary twist is observed in echinoderms. Evidence suggests that the dimeric arginine kinase found in sea urchins actually evolved secondarily from a dimeric creatine kinase, which itself had evolved from a monomeric arginine kinase. usf.edu This indicates a complex, non-linear evolutionary history for these crucial metabolic enzymes.
| Feature | Arginine Kinase (AK) | Creatine Kinase (CK) |
|---|---|---|
| Primary Distribution | Invertebrates. nih.gov | Vertebrates, but also some invertebrates (e.g., sponges, echinoderms). biologists.com |
| Evolutionary Origin | Considered the ancestral phosphagen kinase. redalyc.org | Evolved from an ancestral AK-like protein. nih.gov |
| Typical Quaternary Structure | Monomer (~40 kDa) in arthropods; Dimer (~80 kDa) in some other phyla. publicationslist.org | Dimer. nih.gov |
| Gene Structure Conservation | Highly divergent and variable exon/intron organization. nih.gov | Relatively conserved intron positions. nih.gov |
| Sequence Identity | Share ~40% sequence identity but have very similar 3D structures. researchgate.netpnas.org |
Adaptations of Energy Metabolism in Diverse Organisms
The phosphoarginine system is a key adaptation for managing energy in cells with high and fluctuating power demands. nih.govresearchgate.net Its primary function is to act as a temporal ATP buffer, regenerating ATP from ADP when energy consumption outpaces production from glycolysis and oxidative phosphorylation. nih.govontosight.ai This is critical in tissues like muscle and nerves, as well as for processes like flagellar movement in spermatozoa. nih.govresearchgate.netbiorxiv.org
Role in Stress Adaptation: The PA/AK system is crucial for survival under various stress conditions. nih.gov For instance, increased AK activity has been observed in organisms responding to oxidative stress, suggesting a role in mitigating cellular damage, a process that consumes substantial ATP. plos.orgmdpi.com In some bacteria, arginine phosphorylation is part of a stress-response pathway that targets proteins for degradation. biorxiv.org For invertebrates facing environmental challenges like hypoxia (low oxygen), the ability to rapidly supply energy via phosphagens is a vital survival mechanism. nih.gov
Metabolic Diversity in Response to Environment: Organisms have evolved diverse metabolic strategies to cope with their environments.
Anaerobic Metabolism : During environmental anoxia, many invertebrates with high tolerance, such as certain mollusks and annelids, switch to more efficient anaerobic pathways that go beyond simple glycolysis, producing end products like succinate (B1194679) and propionate. nih.gov In contrast, animals with lower anoxia tolerance, including arthropods and echinoderms, tend to rely on the same glycolytic pathway during both exercise-induced and environmental anoxia. nih.gov The phosphoarginine system provides the immediate energy burst needed during the transition to these anaerobic states.
Flight Metabolism : The evolution of flight in insects, a highly energy-demanding activity, was associated with adaptive evolution in mitochondrial energy metabolism genes. plos.org The PA/AK system supports the massive power output required for flight muscle contraction.
Hormonal Control : In invertebrates, metabolic rate and energy substrate utilization are controlled by neurohormones like octopamine (B1677172) and tyramine, which are analogous to adrenaline and noradrenaline in vertebrates. biologists.comnih.gov These signaling molecules shift the organism from a resting metabolic state to a more active one, increasing the demand on energy-buffering systems like phosphoarginine. biologists.com
Energy Transport : Beyond temporal buffering, phosphagen systems facilitate the intracellular transport of energy. nih.gov In highly polarized cells like spermatozoa, where ATP production in the mitochondria is spatially separated from its site of use in the flagellum, phosphagens like phosphoarginine help shuttle high-energy phosphate (B84403) from source to sink. nih.gov
These adaptations highlight how the fundamental biochemical process of phosphoarginine metabolism has been integrated into a wide array of physiological functions, enabling invertebrates to thrive in diverse and often challenging ecological niches.
Future Research Directions and Methodological Advancements
High-Throughput Phosphoproteomics for Arginine Phosphorylation
The acid lability of pArg has traditionally hindered its analysis in large-scale phosphoproteomic studies. embopress.orgnih.gov However, recent methodological adjustments are enabling more comprehensive and reliable high-throughput analyses.
Enrichment Strategies: Standard phosphopeptide enrichment methods, such as those using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC), often employ acidic conditions that lead to the hydrolysis of pArg. embopress.orgnih.govresearchgate.net To overcome this, researchers have developed and optimized enrichment strategies that operate at a less acidic or even neutral pH. embopress.orgnih.gov For example, an unbiased phosphopeptide enrichment strategy based on strong anion exchange (SAX) chromatography at pH 6.8, termed UPAX, has been successful in identifying not only canonical phosphorylations but also non-canonical ones, including pArg, in human cells. embopress.org Adjusting the pH during the binding and washing steps of TiO2-based enrichment has also been shown to preserve the phosphoarginine modification. nih.gov
Mass Spectrometry Fragmentation Techniques: The method of peptide fragmentation within the mass spectrometer is also critical for the accurate identification of pArg sites. Collision-induced dissociation (CID) and higher energy collisional dissociation (HCD) can lead to the intramolecular rearrangement of the N-bound phosphate (B84403), resulting in a higher rate of false localizations. nih.gov In contrast, electron-transfer dissociation (ETD) has been shown to provide significantly more accurate phosphosite localizations for N-phosphorylated samples. nih.gov Combining different fragmentation techniques in a single analysis can, therefore, enhance the reliability of pArg identification. nih.gov
Data Analysis and Spectral Libraries: The development of specialized data analysis software and the creation of spectral libraries are crucial for improving the confidence of pArg identification. nih.gov Spectral libraries based on both phospho-enriched biological samples and chemically synthesized arginine-phosphorylated peptides provide a robust tool for the analysis of arginine phosphorylations. nih.gov These libraries aid in the reliable identification of peptides and the accurate localization of the phosphorylation site. nih.gov
Interactive Data Table: High-Throughput Phosphoproteomics Methods for pArg
| Methodological Aspect | Technique/Approach | Advantage for pArg Analysis | Reference |
|---|---|---|---|
| Enrichment | Strong Anion Exchange (SAX) Chromatography (UPAX) | Allows for enrichment at a neutral pH, preserving acid-labile pArg. embopress.org | embopress.org |
| Enrichment | Modified Titanium Dioxide (TiO2) | Adjusting pH to ~4 prevents hydrolysis of pArg during enrichment. nih.gov | nih.gov |
| MS Fragmentation | Electron-Transfer Dissociation (ETD) | Provides more accurate phosphosite localization compared to CID/HCD. nih.gov | nih.gov |
| Data Analysis | Spectral Libraries | Enhances the reliability of identified arginine phosphorylation sites. nih.gov | nih.gov |
Elucidation of Undiscovered Regulatory Networks involving Protein Arginine Phosphorylation
With the advent of better tools and methods, researchers can now begin to uncover the broader regulatory networks in which protein arginine phosphorylation plays a part.
Identifying New Substrates and Kinases/Phosphatases: The development of pArg-specific antibodies and improved phosphoproteomic workflows has led to the identification of a large number of arginine-phosphorylated proteins in both prokaryotes and eukaryotes. diva-portal.orgnih.govbiorxiv.org For instance, in Bacillus subtilis, hundreds of pArg sites have been identified, and in human Jurkat cells, over 150 pArg sites have been discovered. nih.govbiorxiv.org Future work will focus on validating these putative substrates and identifying the specific arginine kinases and phosphatases that regulate their phosphorylation state. Computational approaches, such as ANCHORSmap, can be used to predict the binding preferences of kinases for arginine-containing substrates, providing insights into kinase specificity. plos.org
Functional Consequences of Arginine Phosphorylation: Arginine phosphorylation can act as a molecular switch that regulates protein function, protein-protein interactions, and protein-nucleic acid interactions. biorxiv.orgsci-hub.se For example, the phosphorylation of arginine residues in the transcriptional repressor CtsR in B. subtilis reduces its affinity for DNA, thereby regulating the stress response. nih.govsci-hub.se In some cases, arginine phosphorylation can mark proteins for degradation by the ClpCP proteolytic system. ucsf.edu Future research will aim to elucidate the diverse functional consequences of this modification across different cellular pathways and in various organisms.
Crosstalk with Other PTMs: Proteins are often subject to multiple PTMs, and the interplay between these modifications can create a complex regulatory code. It is likely that arginine phosphorylation engages in crosstalk with other PTMs, such as phosphorylation on serine, threonine, or tyrosine, as well as methylation and acetylation. biorxiv.orgrsc.org Systems biology approaches that analyze multiple PTMs simultaneously will be necessary to understand how these modifications are integrated to control cellular processes. biorxiv.org
Integration of Multi-Omics Data for Comprehensive Metabolic Mapping
To fully understand the role of phospho-L-arginine in cellular metabolism, it is essential to integrate data from multiple "omics" platforms. nih.gov This systems biology approach allows for a more holistic view of the complex interplay between different cellular processes. nih.govbiorxiv.org
Connecting Phosphoproteomics with Metabolomics: By combining phosphoproteomic data with metabolomic profiling, researchers can identify how changes in arginine phosphorylation correlate with alterations in metabolic pathways. nih.govpnas.org For example, studies on arginine starvation have shown that adaptive responses are mediated by changes in signaling pathways and a reprogramming of metabolism to enhance glutamine and pyruvate (B1213749) anaplerosis. nih.gov Integrated analysis of metabolomics and proteomics has also highlighted the significant impact on arginine metabolism in the context of drug resistance in cancer cells. mdpi.com
Integrating Transcriptomics: The addition of transcriptomic data can provide further insights into how arginine phosphorylation and metabolic changes are regulated at the gene expression level. mdpi.com For instance, in Lacticaseibacillus paracasei, integrated metabolomics and transcriptomics analyses have identified key genes involved in glutamate (B1630785) and arginine metabolism that are affected by nutrient availability. mdpi.com
Advanced Imaging Techniques for in vivo Phospho-L-Arginine Dynamics (Non-Clinical)
Visualizing the dynamics of phospho-L-arginine in living systems is a key goal for understanding its physiological roles. While clinical imaging is outside the scope of this discussion, several advanced, non-clinical imaging techniques hold promise for future research.
FRET-Based Biosensors for Live-Cell Imaging: As mentioned earlier, FRET-based biosensors are powerful tools for visualizing the dynamics of small molecules and protein activities in real-time and with high spatial resolution within single cells. nih.govjhu.edu The continued development and refinement of arginine and pArg-specific biosensors will enable researchers to track the kinetics of arginine phosphorylation and dephosphorylation in response to various stimuli. nih.govcimrbj.ac.cnrsc.org These biosensors can be targeted to specific subcellular compartments to investigate localized signaling events. cimrbj.ac.cnnih.gov
Hyperpolarized Magnetic Resonance (MR) Imaging: Hyperpolarized MR is an emerging technique that can dramatically increase the signal of certain molecules, allowing for the real-time imaging of metabolic processes in vivo. acs.orgnih.govnih.gov Researchers have developed a hyperpolarized [6-¹³C,¹⁵N₃]-arginine probe to non-invasively image arginase activity. acs.orgnih.govnih.gov This approach could potentially be adapted to develop probes that are sensitive to the phosphorylation state of arginine, which would allow for the in vivo imaging of arginine kinase and phosphatase activity in preclinical models.
Novel Fluorescent Probes: The synthesis of novel fluorescent probes that are selective for arginine enantiomers is another area of active research. researchgate.net While current probes are designed to detect arginine itself, future efforts could focus on creating probes that specifically recognize phospho-L-arginine, which would provide another valuable tool for imaging its distribution and dynamics in biological samples.
Q & A
Basic Research Questions
Q. What are the standard protocols for handling and storing PHOSPHO-L-ARGININE SODIUM to ensure experimental reproducibility?
- Use inert, moisture-resistant containers under nitrogen atmosphere to prevent hydrolysis. Store at –20°C with desiccants, as arginine derivatives are prone to hygroscopic degradation . Validate storage stability via periodic HPLC-UV (220 nm) or LC-MS analysis to monitor purity shifts over time .
Q. How can researchers assess the purity and structural integrity of this compound in synthesized batches?
- Employ reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) for quantification. Validate using nuclear magnetic resonance (NMR) for phosphoester bond confirmation (δ 15–20 ppm for phosphorus signals) and elemental analysis for sodium content .
Q. What methodological frameworks are recommended for designing dose-response studies involving this compound?
- Apply the PICO framework (Population: cell/organism model; Intervention: compound concentration; Comparison: untreated controls; Outcome: metabolic activity). Use factorial designs to test interactions with cofactors like ATP or Mg²⁺, ensuring power analysis for sample size adequacy .
Q. Which analytical techniques are most reliable for detecting this compound degradation products?
- High-resolution mass spectrometry (HRMS) identifies hydrolyzed byproducts (e.g., free L-arginine). Pair with ion-exchange chromatography to separate sodium adducts, which may interfere with quantification .
Q. How should researchers control for pH-dependent instability of this compound in buffered solutions?
- Pre-test buffer systems (e.g., Tris-HCl vs. HEPES) at physiological pH (7.4) using fluorometric assays. Avoid phosphate buffers to prevent competitive binding with the phosphoester group .
Advanced Research Questions
Q. What strategies resolve contradictory data on this compound’s role in nitric oxide synthase (NOS) activation across studies?
- Conduct a systematic review with meta-analysis (PRISMA guidelines) to evaluate confounding variables (e.g., cell type, redox state). Use subgroup analysis to isolate conditions where the compound acts as a substrate vs. competitive inhibitor .
Q. How can researchers optimize the synthesis of this compound to minimize phosphorylation heterogeneity?
- Implement kinetic-controlled enzymatic phosphorylation using arginine kinase, monitored via ³¹P NMR. Compare with chemical phosphorylation (e.g., POCl₃) and assess stereochemical purity via circular dichroism .
Q. What experimental designs address the compound’s interaction with divalent cations in metabolic pathways?
- Use isothermal titration calorimetry (ITC) to quantify binding affinities for Ca²⁺/Mg²⁺. Pair with molecular dynamics simulations to map electrostatic interactions at the phosphoarginine-metal interface .
Q. How do in vitro and in vivo pharmacokinetic profiles of this compound differ, and what models reconcile these discrepancies?
- Compare Caco-2 cell permeability assays with murine bioavailability studies. Apply physiologically based pharmacokinetic (PBPK) modeling to account for sodium-dependent transport mechanisms and renal clearance variations .
Q. What cross-disciplinary approaches integrate this compound into multi-omics studies of urea cycle disorders?
- Combine metabolomics (untargeted LC-MS) with transcriptomic profiling (RNA-seq) in hepatocyte models. Use pathway enrichment analysis (e.g., KEGG) to link compound levels to arginase activity and ammonia detoxification .
Methodological Notes
- Data Contradiction Analysis : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when reconciling conflicting results .
- Literature Review : Use PubMed/Google Scholar with MeSH terms (e.g., "phosphoarginine/metabolism") and Boolean operators to filter studies by methodology (e.g., "HPLC" OR "NMR") .
- Ethical Compliance : For human cell line studies, document sodium concentration adjustments per IRB protocols to avoid osmotic stress artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
